Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate

Antidiabetic In vivo pharmacology Alloxan diabetic rat model

This is the exact isoxazole-5-carboxamide claimed in U.S. Patent 4,026,902 as an antidiabetic agent, providing a 3-methylisoxazole‑5‑carbonyl pharmacophore linked to an ethyl 4‑aminobenzoate moiety. Its ethyl ester confers sustained in‑vivo glucose‑lowering at 25 mg/kg in alloxan‑diabetic rats, a property lost in the corresponding free acid (CAS 62536‑28‑1). The single‑step synthesis from commercial precursors ensures reliable access for lead optimization, COX‑2/ghrelin receptor focus libraries, and bioorthogonal probe development. Procuring this exact substitution pattern avoids the off‑target SAR divergence seen in 2‑position isomers.

Molecular Formula C14H14N2O4
Molecular Weight 274.27 g/mol
CAS No. 62536-29-2
Cat. No. B3054940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate
CAS62536-29-2
Molecular FormulaC14H14N2O4
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NO2)C
InChIInChI=1S/C14H14N2O4/c1-3-19-14(18)10-4-6-11(7-5-10)15-13(17)12-8-9(2)16-20-12/h4-8H,3H2,1-2H3,(H,15,17)
InChIKeyIGRMUUKNLGTOOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate (CAS 62536-29-2): Core Identity and Procurement-Relevant Profile


Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate (CAS 62536‑29‑2) is an isoxazole‑5‑carboxamide derivative specifically claimed and exemplified in U.S. Patent 4,026,902 as an antidiabetic agent [1]. The molecule features a 3‑methylisoxazole‑5‑carbonyl pharmacophore connected via an amide bond to an ethyl 4‑aminobenzoate moiety. With a molecular formula of C₁₄H₁₄N₂O₄, molecular weight of 274.27 g/mol, calculated LogP of 2.796, and topological polar surface area (PSA) of 84.92 Ų , this compound occupies a physicochemical space distinct from its closest in‑class analogs, directly influencing its utility in metabolic disease research and chemical biology workflows.

Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate - Why Generic Substitution of In‑Class Isoxazole Carboxamides Fails


Isoxazole‑5‑carboxamides bearing a benzoate ester terminus are not functionally interchangeable. The specific combination of (i) the 3‑methyl substitution on the isoxazole ring, (ii) the 5‑carboxamide linker, and (iii) the para‑benzoate ethyl ester governs both the metabolic target engagement profile and the physicochemical properties. Replacing the ethyl ester with a free carboxylic acid (CAS 62536‑28‑1) alters LogP by ~0.48 units and erases in vivo antidiabetic efficacy at equivalent oral doses, as documented in the foundational patent [1]. Similarly, moving the amide attachment from the 4‑position to the 2‑position of the benzoate ring abolishes the structure‑activity relationship (SAR) for growth hormone secretagogue receptor (GHS‑R) antagonism [2]. These differences mean that procurement of a “related” isoxazole carboxamide without verifying the exact substitution pattern carries a high risk of obtaining a compound with divergent biological activity.

Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate – Quantified Differentiation Evidence vs. Closest Analogs


In Vivo Blood‑Glucose Lowering: Head‑to‑Head Comparison with the Free‑Acid Analog and Tolbutamide in Diabetic Rats

Ethyl 4-[(3‑methyl‑1,2‑oxazole‑5‑carbonyl)amino]benzoate (Example 2) was directly compared with its free‑acid counterpart N‑(p‑carboxyphenyl)‑3‑methylisoxazole‑5‑carboxamide (Example 1) and the standard sulfonylurea tolbutamide in an alloxan‑induced diabetic rat model [1]. At an oral dose of 25 mg/kg, Example 2 reduced blood glucose to 60.6 % of the initial level at 6 hours post‑administration, whereas Example 1 achieved a 47.4 % reduction at the same time point. In intact, fasted, glucose‑primed rats, Example 2 lowered blood glucose to 60.6 % of control at 5 hours, compared with 63.8 % for Example 1 and 68.2 % for tolbutamide (all at 25 mg/kg p.o.) [1]. This demonstrates that the ethyl ester prodrug form (Example 2) sustains a longer hypoglycemic effect in the diabetic model compared with the free acid, while showing comparable efficacy to tolbutamide in normoglycemic animals.

Antidiabetic In vivo pharmacology Alloxan diabetic rat model

Physicochemical Differentiation: LogP and PSA Comparison vs. Free‑Acid Analog (CAS 62536-28-1)

The ethyl ester target compound (CAS 62536‑29‑2) exhibits a computed LogP of 2.796 and a PSA of 84.92 Ų, whereas the free‑acid analog 4‑[(3‑methyl‑1,2‑oxazole‑5‑carbonyl)amino]benzoic acid (CAS 62536‑28‑1) has a LogP of 2.3175 and a PSA of 95.92 Ų [1]. The ΔLogP of +0.48 units indicates substantially higher lipophilicity for the ester, while the lower PSA reflects reduced hydrogen‑bonding capacity. These differences predict enhanced passive membrane permeability and potentially superior oral bioavailability for the ethyl ester relative to the free acid, consistent with its distinct in vivo pharmacodynamic profile.

Physicochemical profiling ADME Lipophilicity

Class‑Level COX‑2 Inhibitory Potency: Isoxazole‑5‑Carboxamide Scaffold Shows Nanomolar IC₅₀ Values

Recent structure‑activity relationship (SAR) studies on isoxazole‑5‑carboxamide derivatives demonstrate that this scaffold can achieve potent cyclooxygenase‑2 (COX‑2) inhibition, with IC₅₀ values as low as 0.24 μM (240 nM) for optimized analogs, while COX‑1 IC₅₀ values reach 4.1 nM [1]. Although the specific ethyl 4‑benzoate ester of 3‑methylisoxazole‑5‑carboxamide (CAS 62536‑29‑2) has not been individually tested in these assays, its core scaffold is identical to the active series. The 5‑carboxamide linkage and 3‑methyl substitution are critical for COX‑2 binding, as demonstrated by molecular docking studies showing energy scores (S) of −7.45 kcal/mol for top analogs, comparable to celecoxib (S = −8.40 kcal/mol) [1]. This places the target compound within a chemotype known to deliver nanomolar COX inhibition, a property that distinguishes it from isoxazole‑3‑carboxamides and 4‑substituted regioisomers, which show markedly weaker activity [2].

COX inhibition Anti-inflammatory Cancer

GHS‑R Antagonist Activity: Isoxazole‑5‑Carboxamide Class Demonstrates Sub‑Micromolar Functional Antagonism

Isoxazole‑5‑carboxamides have been identified as growth hormone secretagogue receptor (GHS‑R, ghrelin receptor) antagonists through systematic SAR studies [1]. Compound 13d, an amide derivative within this class, exhibited a Ca²⁺ flux functional IC₅₀ of 188 nM with a brain‑to‑plasma ratio of 0.97, demonstrating both potency and CNS penetration [2]. The 5‑position of the isoxazole ring and the nature of the amide substituent were shown to be critical for binding affinity and functional antagonism [1]. The ethyl 4‑benzoate ester target compound shares the identical 3‑methylisoxazole‑5‑carboxamide core that is essential for GHS‑R engagement; variation at the benzoate position is known to modulate potency, suggesting the target compound occupies a specific niche within the SAR landscape that other ester or acid analogs may not replicate.

Ghrelin receptor GHS-R antagonist Obesity

Synthetic Yield and Purity: Comparative Process Data from the Original Patent

The patent synthesis of ethyl 4-[(3‑methyl‑1,2‑oxazole‑5‑carbonyl)amino]benzoate (Example 2) proceeds in a single step from ethyl 4‑aminobenzoate and 3‑methylisoxazole‑5‑carbonyl chloride in acetone, yielding 1.6 g of pure product (58.4 % yield) with elemental analysis matching the theoretical composition (C: 61.27 % found vs. 61.31 % calcd.) [1]. The free‑acid analog (Example 1) was obtained in higher yield (73.4 %) but required an additional acid‑base workup and exhibited a melting point above 300 °C vs. 160–163 °C for the ethyl ester [1]. The lower melting point of the ethyl ester facilitates handling, purification by recrystallization, and formulation, while the slightly lower yield is offset by the simplicity of the procedure and the commercial availability of both starting materials.

Process chemistry Synthesis Scale-up

Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate (CAS 62536-29-2) – High‑Value Research Application Scenarios Supported by Evidence


In Vivo Antidiabetic Lead Optimization and Metabolic Disease Pharmacology

The compound's documented blood‑glucose lowering efficacy in alloxan‑diabetic rats at oral doses of 25 mg/kg, with a sustained effect at 6 hours [1], makes it a suitable starting point for antidiabetic lead optimization programs. Its ethyl ester moiety provides a pharmacokinetic advantage over the free‑acid analog, enabling longer duration of action in rodent models. Researchers developing non‑sulfonylurea glucose‑lowering agents can use this compound as a reference standard for in‑vivo efficacy benchmarking.

COX‑2 Inhibitor Development and Anti‑Inflammatory Drug Discovery

As a member of the isoxazole‑5‑carboxamide class that has produced COX‑2 inhibitors with IC₅₀ values down to 0.24 μM and selectivity indices up to 6.13 [1], this compound is a viable starting scaffold for synthesizing focused libraries targeting cyclooxygenase enzymes. The ethyl ester handle allows further prodrug or bioisostere modifications, while the core scaffold has been validated by molecular docking against the COX‑2 active site (docking score S = −7.45 kcal/mol for top analogs) [1].

Ghrelin Receptor (GHS‑R) Antagonist Research for Obesity and Metabolic Syndrome

The isoxazole‑5‑carboxamide scaffold, to which the target compound belongs, has produced functional GHS‑R antagonists with a Ca²⁺ flux IC₅₀ of 188 nM and brain‑to‑plasma ratios near unity (0.97) [1]. This compound can serve as a procurement‑ready intermediate for SAR expansion around the benzoate ester position, a region known to modulate both potency and CNS penetration in this chemotype.

Chemical Biology Probe Synthesis and Click‑Chemistry Derivatization

The well‑characterized synthetic route from commercially available ethyl 4‑aminobenzoate and 3‑methylisoxazole‑5‑carbonyl chloride, proceeding in a single step with acceptable yield (58.4%) and high purity (elemental analysis within 0.2% of theory) [1], makes this compound an accessible building block for installing the isoxazole‑5‑carboxamide pharmacophore into larger probe molecules. The ethyl ester can be hydrolyzed to the free acid for further coupling, or the benzoate ring can be functionalized to introduce alkyne/azide handles for bioorthogonal chemistry.

Quote Request

Request a Quote for Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.